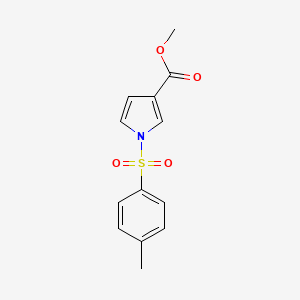

Methyl 1-tosyl-1H-pyrrole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 1-tosyl-1H-pyrrole-3-carboxylate” is a chemical compound with the CAS Number: 212071-00-6 . Its molecular formula is C13H13NO4S and it has a molecular weight of 279.32 . The IUPAC name for this compound is methyl 1-[(4-methylphenyl)sulfonyl]-1H-pyrrole-3-carboxylate .

Synthesis Analysis

The synthesis of pyrrole derivatives, like “Methyl 1-tosyl-1H-pyrrole-3-carboxylate”, often involves the Paal-Knorr pyrrole condensation . This reaction involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .

Molecular Structure Analysis

The InChI code for “Methyl 1-tosyl-1H-pyrrole-3-carboxylate” is 1S/C13H13NO4S/c1-10-3-5-12(6-4-10)19(16,17)14-8-7-11(9-14)13(15)18-2/h3-9H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Aplicaciones Científicas De Investigación

Application in Organic Chemistry Synthesis

- Field : Organic Chemistry

- Summary : Methyl 1-tosyl-1H-pyrrole-3-carboxylate is used as an organic chemical synthesis intermediate . It is a valuable compound in the field of organic chemistry due to its potential for various transformations.

Application in Anti-Cancer Research

- Field : Medicinal Chemistry

- Summary : Methyl 1-tosyl-1H-pyrrole-3-carboxylate has been used in the synthesis of pyrroles with anti-cancer activity . Pyrroles are considered as “privileged scaffolds” found in natural products and bioactive compounds .

- Methods : An efficient and direct approach to pyrroles was developed by employing 3-formylchromones as decarboxylative coupling partners, facilitated by microwave irradiation . The protocol utilizes easily accessible feedstocks, a catalytic amount of DBU without any metals, resulting in high efficiency and regioselectivity .

- Results : All synthesized products were evaluated against five different cancer cell lines and compound 3l selectively inhibited the proliferation of HCT116 cells with an IC 50 value of 10.65 μM .

Application in Tubulin Polymerization Inhibition

- Field : Medicinal Chemistry

- Summary : Pyrrole derivatives, including those synthesized from Methyl 1-tosyl-1H-pyrrole-3-carboxylate, have been found to have potent tubulin polymerization inhibiting activity . This makes them potential candidates for the development of new anticancer agents.

Application in Microwave Chemistry

- Field : Microwave Chemistry

- Summary : Methyl 1-tosyl-1H-pyrrole-3-carboxylate has been used in the synthesis of pyrroles with anti-cancer activity using microwave irradiation . This method is efficient and direct, utilizing easily accessible feedstocks and a catalytic amount of DBU without any metals .

- Methods : The protocol involves employing 3-formylchromones as decarboxylative coupling partners, facilitated by microwave irradiation . This results in high efficiency and regioselectivity .

- Results : All synthesized products were evaluated against five different cancer cell lines and compound 3l selectively inhibited the proliferation of HCT116 cells with an IC 50 value of 10.65 μM .

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for “Methyl 1-tosyl-1H-pyrrole-3-carboxylate” can be found online . It’s always important to handle chemicals with appropriate safety measures.

Relevant Papers

There are peer-reviewed papers and technical documents related to “Methyl 1-tosyl-1H-pyrrole-3-carboxylate” available at Sigma-Aldrich . These documents can provide more detailed and specific information about the compound.

Propiedades

IUPAC Name |

methyl 1-(4-methylphenyl)sulfonylpyrrole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-10-3-5-12(6-4-10)19(16,17)14-8-7-11(9-14)13(15)18-2/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOVPGKRRVEJGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571166 |

Source

|

| Record name | Methyl 1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-tosyl-1H-pyrrole-3-carboxylate | |

CAS RN |

212071-00-6 |

Source

|

| Record name | Methyl 1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1355107.png)

![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride](/img/structure/B1355130.png)